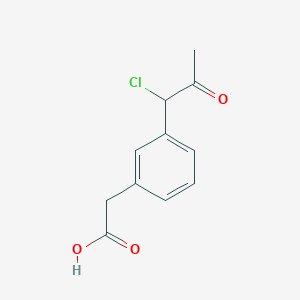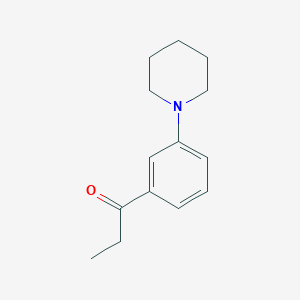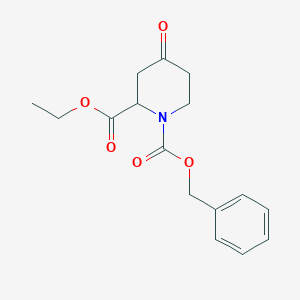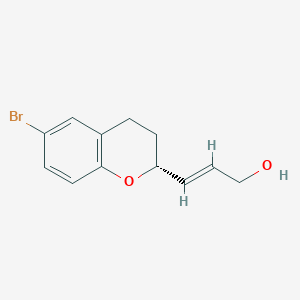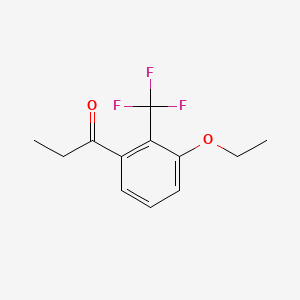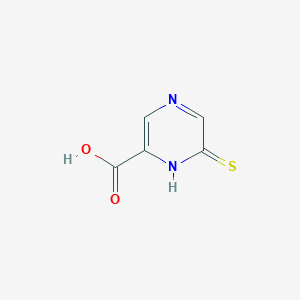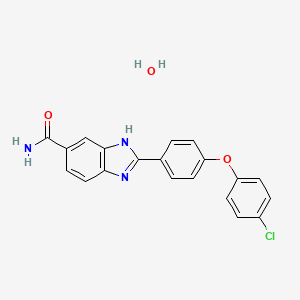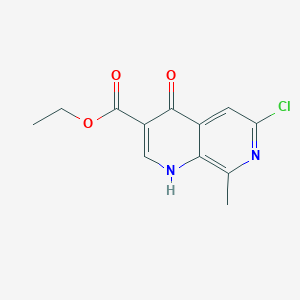
Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and an ethyl ester group attached to a naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- Ethyl 6-chloro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
- Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
- Ethyl 6-chloro-8-methyl-1,4-dihydro-1,7-naphthyridine-3-carboxylate
Uniqueness
Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups in the naphthyridine ring system provides distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
ethyl 6-chloro-8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(17)8-5-14-10-6(2)15-9(13)4-7(10)11(8)16/h4-5H,3H2,1-2H3,(H,14,16) |
InChIキー |
NQJNLNCZXWMYAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


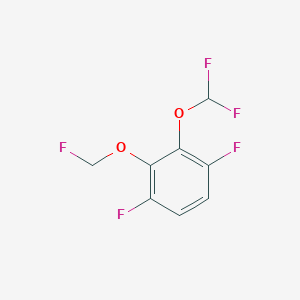
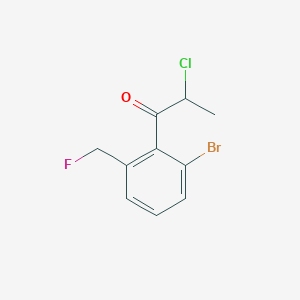
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)
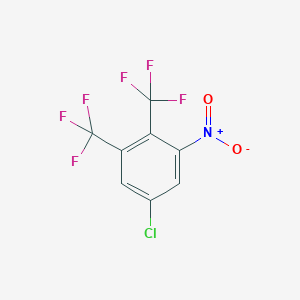
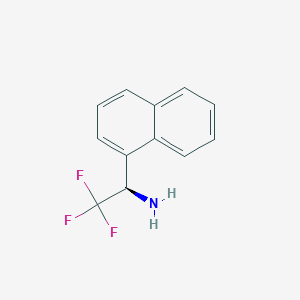
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
